molecular formula C21H42N4O9 B611225 t-boc-N-amido-PEG7-azide CAS No. 206265-96-5

t-boc-N-amido-PEG7-azide

Cat. No. B611225
CAS RN: 206265-96-5
M. Wt: 494.59
InChI Key: ZNEWYWROTJUFAM-UHFFFAOYSA-N
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Description

T-boc-N-amido-PEG7-azide is a polyethylene glycol (PEG)-based PROTAC linker . It contains an azide group and a Boc-protected amino group. The hydrophilic PEG spacer in the molecule increases its solubility in aqueous media .


Synthesis Analysis

The azide group in t-boc-N-amido-PEG7-azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-boc-N-amido-PEG7-azide is C21H42N4O9 . Its IUPAC name is tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate .


Chemical Reactions Analysis

The azide group in t-boc-N-amido-PEG7-azide is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of a series of PROTACs .


Physical And Chemical Properties Analysis

T-boc-N-amido-PEG7-azide has a molecular weight of 494.58 g/mol . The compound should be stored under the recommended conditions in the Certificate of Analysis .

Scientific Research Applications

PROTAC Linker

“t-boc-N-amido-PEG7-azide” is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that are used for targeted protein degradation .

Click Chemistry

The azide group in “t-boc-N-amido-PEG7-azide” is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Click Chemistry is a type of chemical reaction that is reliable, selective, and orthogonal, and it is often used in bioconjugation, material science, and drug discovery.

Solubility Enhancer

The hydrophilic PEG spacer in “t-boc-N-amido-PEG7-azide” increases solubility in aqueous media . This property makes it useful in various applications where increasing the solubility of a compound is desired.

Boc-Protected Amino Group

“t-boc-N-amido-PEG7-azide” contains a Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine . This property allows for further functionalization of the molecule in subsequent synthetic steps.

Antibody-Drug Conjugates

“t-boc-N-amido-PEG7-azide” can be synthetically incorporated into antibody-drug conjugates . Antibody-drug conjugates are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, through the use of monoclonal antibodies.

Research Tool

“t-boc-N-amido-PEG7-azide” is primarily used as a reagent grade compound for research purposes . It’s used in various scientific research applications due to its unique properties and functionalities.

Mechanism of Action

Target of Action

t-boc-N-amido-PEG7-azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules with alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .

Mode of Action

The compound interacts with its targets through a process known as Click Chemistry . In this reaction, the azide group of the compound reacts with alkyne, BCN, or DBCO groups on the target molecule to form a stable triazole linkage . This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Biochemical Pathways

The biochemical pathways affected by t-boc-N-amido-PEG7-azide are primarily those involving the targets it binds to. The formation of the triazole linkage can alter the function or properties of the target molecule, potentially affecting any biochemical pathways in which the target is involved .

Pharmacokinetics

The pharmacokinetics of t-boc-N-amido-PEG7-azide are largely determined by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the compound’s absorption and distribution within the body. Specific adme (absorption, distribution, metabolism, and excretion) properties would depend on the specific application and the other components of the final conjugated product .

Result of Action

The result of the compound’s action is the formation of a stable triazole linkage with the target molecule . This can be used to modify the target or to attach other functional groups or molecules. For example, in the field of drug delivery, this compound can be used to attach drugs to specific target molecules, potentially enhancing the efficacy and selectivity of the treatment .

Action Environment

The action of t-boc-N-amido-PEG7-azide can be influenced by various environmental factors. For instance, the reaction with the target molecule requires the presence of a suitable catalyst and the correct pH conditions . Additionally, the stability of the compound and its reactivity can be affected by temperature and the presence of other reactive species .

Future Directions

T-boc-N-amido-PEG7-azide, as a PEG-based PROTAC linker, has potential applications in the development of new PROTACs . Its ability to increase solubility in aqueous media makes it a valuable tool in drug delivery .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42N4O9/c1-21(2,3)34-20(26)23-4-6-27-8-10-29-12-14-31-16-18-33-19-17-32-15-13-30-11-9-28-7-5-24-25-22/h4-19H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEWYWROTJUFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42N4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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